molecular formula C23H16ClFN4O B12384365 4-[(7-chloroquinolin-4-yl)amino]-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide

4-[(7-chloroquinolin-4-yl)amino]-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide

Cat. No.: B12384365
M. Wt: 418.8 g/mol
InChI Key: QZNZOQDFKRZJOE-MZJWZYIUSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(7-chloroquinolin-4-yl)amino]-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(7-chloroquinolin-4-yl)amino]-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxide derivatives, reduced amine derivatives, and various substituted quinoline compounds .

Mechanism of Action

The mechanism of action of 4-[(7-chloroquinolin-4-yl)amino]-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide involves:

Properties

Molecular Formula

C23H16ClFN4O

Molecular Weight

418.8 g/mol

IUPAC Name

4-[(7-chloroquinolin-4-yl)amino]-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide

InChI

InChI=1S/C23H16ClFN4O/c24-17-5-10-20-21(11-12-26-22(20)13-17)28-19-8-3-16(4-9-19)23(30)29-27-14-15-1-6-18(25)7-2-15/h1-14H,(H,26,28)(H,29,30)/b27-14+

InChI Key

QZNZOQDFKRZJOE-MZJWZYIUSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)NC3=C4C=CC(=CC4=NC=C3)Cl)F

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)NC3=C4C=CC(=CC4=NC=C3)Cl)F

Origin of Product

United States

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